3-Fluoro-2-iodobenzyl bromide

Description

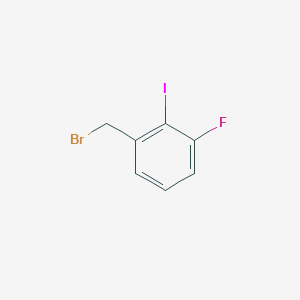

3-Fluoro-2-iodobenzyl bromide (CAS: 1261675-04-0, Molecular Formula: C₇H₅BrFI) is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (F), iodine (I), and a bromomethyl (-CH₂Br) group. Its IUPAC name is 1-bromo-3-(bromomethyl)-2-iodobenzene, and its structure is characterized by the following key features :

- Positional arrangement: Fluorine at the 3-position, iodine at the 2-position, and the bromomethyl group at the benzylic position.

- Molecular weight: 306.93 g/mol (calculated from formula).

- Applications: Primarily used as a synthetic intermediate in pharmaceutical and materials science research, leveraging its iodine and bromine substituents for cross-coupling reactions or functional group transformations .

Properties

IUPAC Name |

1-(bromomethyl)-3-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOWWTYOLGCJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Fluoro-2-iodotoluene

The most direct and commonly employed method for synthesizing 3-fluoro-2-iodobenzyl bromide involves the bromination of 3-fluoro-2-iodotoluene. This approach is well-documented in chemical literature and commercial synthesis protocols.

Reaction Overview:

The methyl group of 3-fluoro-2-iodotoluene is brominated at the benzylic position to form the benzyl bromide derivative.-

- Bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

- Radical initiators such as azobisisobutyronitrile (AIBN) are used to promote benzylic bromination.

- Solvent and temperature: Typically carried out under reflux conditions in an inert solvent.

Mechanism:

Radical bromination occurs selectively at the benzylic position due to the stability of the benzylic radical intermediate.Industrial Considerations:

Industrial-scale synthesis uses controlled reaction conditions, sometimes employing continuous flow reactors for improved yield and purity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 3-Fluoro-2-iodotoluene | Commercially available or synthesized |

| Brominating Agent | Bromine or NBS | NBS preferred for milder and selective bromination |

| Initiator | AIBN | Radical initiator for benzylic bromination |

| Solvent | CCl4, CH2Cl2, or similar inert solvents | Ensures stability and solubility |

| Temperature | Reflux (~70-80°C) | To facilitate radical formation |

| Reaction Time | Several hours | Monitored to avoid over-bromination |

| Yield | High (typically >80%) | Dependent on reaction control |

This method is the most straightforward and widely used for preparing this compound due to its simplicity and efficiency.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Benzylic Bromination | 3-Fluoro-2-iodotoluene | Br2 or NBS, AIBN | Radical bromination | >80 | Lab and Industrial | Direct, efficient, widely used |

| Diazotization-Bromination-Iodination (Related) | 1-Fluoro-2-amino-3-nitrobenzene | NaNO2, HBr, Raney Ni, KI | Diazonium salt reactions | 80-98 | Industrial | Multi-step, mild conditions, high iodine utilization |

Research Findings and Practical Considerations

Selectivity and Purity:

The benzylic bromination method provides high selectivity for the benzylic position without affecting the aromatic iodine or fluorine substituents, preserving the desired substitution pattern.Reaction Control:

Use of radical initiators and controlled addition of brominating agents prevents over-bromination or side reactions.Stability:

this compound is sensitive to hydrolysis and should be stored under inert atmosphere and low temperature to maintain activity.Industrial Scale-Up:

Continuous flow reactors and automated control systems enhance reproducibility and safety during bromination reactions.Alternative Routes: While diazotization and halogen exchange methods are more complex, they offer routes to structurally related compounds with high halogen incorporation efficiency, useful when starting materials differ.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: The iodine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) or ethanol.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Products such as azides, thiols, or ethers.

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation and Reduction: Benzaldehydes, benzoic acids, or benzyl alcohols.

Scientific Research Applications

3-Fluoro-2-iodobenzyl bromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodobenzyl bromide depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the iodine atom participates in the formation of a carbon-carbon bond through palladium-catalyzed cross-coupling. These reactions involve various molecular targets and pathways, including radical intermediates and transition metal complexes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-2-iodobenzyl Bromide (C₇H₅Br₂I, CAS: N/A)

- Structural differences : Replaces fluorine at the 3-position with bromine.

- Reactivity: The additional bromine increases electrophilicity, making it more reactive in nucleophilic substitutions.

- Molecular weight : Higher (340.83 g/mol vs. 306.93 g/mol) due to the second bromine.

3-Chloro-2-fluorobenzyl Bromide (C₇H₅BrClF, CAS: N/A)

- Structural differences : Replaces iodine at the 2-position with chlorine.

- Reactivity : Chlorine’s weaker leaving-group ability compared to iodine limits its utility in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, the compound may exhibit enhanced stability under basic conditions .

- Molecular weight : Lower (238.47 g/mol vs. 306.93 g/mol).

3-Bromo-2-fluorobenzotrifluoride (C₇H₃BrF₄, CAS: N/A)

- Structural differences : Substitutes the bromomethyl group with a trifluoromethyl (-CF₃) group.

- Reactivity : The electron-withdrawing -CF₃ group significantly deactivates the aromatic ring, reducing electrophilic substitution rates. This contrasts with 3-fluoro-2-iodobenzyl bromide, where the bromomethyl group offers a reactive site for alkylation or elimination .

3-Bromo-6-fluoro-2-iodobenzyl Bromide (C₇H₄Br₂FI, CAS: N/A)

- Structural differences : Adds a second bromine at the 6-position, altering substitution patterns.

- Reactivity : The meta-fluoro and para-iodo arrangement may influence directing effects in electrophilic aromatic substitution compared to the ortho-iodo/fluoro configuration in this compound .

Data Table: Key Properties and Reactivity Comparisons

Comparative Stability

- Thermal Stability: Fluorine’s electron-withdrawing effect enhances thermal stability compared to non-fluorinated analogs (e.g., 3-bromo-2-iodobenzyl bromide) .

- Hydrolytic Sensitivity : The bromomethyl group renders the compound moisture-sensitive, requiring anhydrous storage similar to other benzyl bromides .

Biological Activity

3-Fluoro-2-iodobenzyl bromide is a halogenated organic compound that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores its mechanisms of action, biochemical interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈BrF I and a molecular weight of approximately 314.92 g/mol. The compound features a benzyl group substituted with fluorine, iodine, and bromine atoms, which contributes to its reactivity and biological activity.

Target of Action

This compound belongs to the class of halogenated benzyl bromides, which are known for their ability to participate in nucleophilic substitution reactions. The presence of the bromine atom allows it to act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids.

Mode of Action

The mode of action primarily involves:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse organic compounds.

- Suzuki-Miyaura Coupling : The iodine atom can participate in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds essential for complex molecule synthesis.

Interaction with Biomolecules

This compound interacts with enzymes and proteins, influencing cellular functions. Its alkylating properties can lead to modifications in DNA and proteins, potentially affecting gene expression and metabolic processes.

Cellular Effects

The compound's effects on cells include:

- Modification of Signaling Pathways : It can alter key signaling pathways involved in cell growth and differentiation.

- Influence on Gene Expression : Alkylation may result in changes to transcriptional activity, impacting cellular responses to stimuli.

Case Studies

- Synthesis of Biologically Active Compounds : Research has demonstrated that this compound can serve as a precursor for synthesizing compounds with potential therapeutic applications, including anti-cancer agents and antibiotics.

- Animal Model Studies : In studies involving animal models, varying dosages of the compound revealed that lower doses exhibited minimal toxicity while primarily affecting specific biochemical pathways related to cell proliferation and apoptosis.

Applications in Scientific Research

This compound has diverse applications:

- Organic Synthesis : It is widely used as a building block for complex organic molecules.

- Drug Development : Investigated for its potential in treating diseases such as cancer and neurodegenerative disorders due to its ability to modify biological targets.

- Agrochemicals : Utilized in developing pesticides and herbicides due to its reactivity with biological systems.

Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Fluorobenzyl bromide | Lacks iodine; different reactivity | Less potent in biological modifications |

| 2-Iodobenzyl bromide | Similar structure; varies in halogen placement | Comparable biological activity |

| 4-Fluoro-2-iodobenzyl bromide | Different substitution pattern | Varies in reactivity and applications |

The unique combination of halogens in this compound enhances its utility in synthetic chemistry compared to other halogenated benzyl compounds.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Fluoro-2-iodobenzyl bromide, and what critical parameters influence yield?

- Methodology : The compound can be synthesized via halogen exchange reactions or direct bromination of fluorinated aromatic precursors. Key parameters include temperature control (e.g., maintaining <50°C to avoid decomposition), stoichiometric ratios of iodinating agents (e.g., NaI/KI with brominated intermediates), and solvent polarity (prefer anhydrous DMF or THF to stabilize reactive intermediates).

- Data Insights : Analogous compounds like 3-Chloro-2-fluorobenzyl bromide (MW: 223.47) are synthesized with yields >80% under inert atmospheres . For iodinated derivatives, excess iodine sources and prolonged reaction times (12–24 hrs) are typical.

Q. How should researchers characterize the purity of this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR : H NMR (CDCl) should show distinct signals for the benzyl CHBr group (δ 4.3–4.7 ppm) and aromatic protons (δ 7.0–7.8 ppm). F NMR will confirm fluorine presence (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 328.89 for CHBrFI).

- Purity Standards : Commercial analogs (e.g., 4-Fluorobenzyl bromide) are typically ≥95% pure, validated by GC-MS or HPLC .

Q. What are common impurities in this compound synthesis, and how are they removed?

- Impurity Profile : Unreacted starting materials (e.g., 3-Fluoro-2-iodotoluene), di-substituted byproducts, or oxidized intermediates.

- Purification Methods :

- Recrystallization : Use hexane/ethyl acetate mixtures (3:1 v/v) at low temperatures.

- Column Chromatography : Silica gel with gradient elution (hexane → 20% DCM) .

Advanced Research Questions

Q. How does the electronic environment of the benzyl bromide group influence its reactivity in cross-coupling reactions?

- Mechanistic Insights : The electron-withdrawing fluorine and iodine substituents enhance electrophilicity at the benzylic carbon, facilitating Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the iodine atom may reduce reaction rates compared to non-iodinated analogs.

- Case Study : 4-Bromo-2-fluorobenzyl bromide (98% purity) shows 15% lower reactivity in Pd-catalyzed couplings than non-halogenated analogs due to steric effects .

Q. How can researchers resolve discrepancies in bromide quantification when using different analytical methods?

- Data Contradiction Analysis : Discrepancies arise from detection limits (e.g., ion chromatography vs. capillary electrophoresis). For example, bromide concentrations in aqueous samples varied by 26% due to methodological differences .

- Optimized Protocol : Use capillary electrophoresis with direct UV detection (λ = 200 nm) and buffer systems containing 20 mM borate (pH 9.2) to separate chloride and bromide ions efficiently .

Q. What experimental design considerations are critical for stability studies of this compound under varying conditions?

- Stability Parameters :

- Temperature : Store at -20°C in amber vials to prevent thermal decomposition (analogous to 4-Fluorobenzyl bromide, which degrades at >30°C) .

- Light Exposure : UV/Vis studies show iodinated compounds are light-sensitive; use dark storage conditions.

- Degradation Markers : Monitor via H NMR for loss of CHBr signal or appearance of hydrolysis products (e.g., benzyl alcohol derivatives).

Q. How is this compound utilized in synthesizing bioactive molecules, and what are key pharmacophore design considerations?

- Medicinal Chemistry Applications : Serves as a bifunctional linker in kinase inhibitors or radiopharmaceuticals. For example, benzopyran derivatives with brominated side chains exhibit fluorescence properties useful in bioimaging .

- Design Criteria : Balance lipophilicity (logP ≈ 2.5–3.0) and steric bulk to enhance target binding while minimizing off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.